

# Lack of Independent Replication for Zervimesine Clinical Trials Obscures Comparative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Zervimesine |           |  |  |  |
| Cat. No.:            | B606824     | Get Quote |  |  |  |

As of late 2025, no independent replications of the clinical trial results for the investigational drug **Zervimesine** (also known as CT1812) have been published. All available data on its efficacy and safety in treating neurodegenerative conditions such as Alzheimer's disease and Dementia with Lewy Bodies (DLB) originate from studies sponsored and conducted by its developer, Cognition Therapeutics.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This absence of third-party validation makes a definitive comparison with alternative therapies challenging for the scientific and drug development communities.

**Zervimesine** is a novel, orally administered small molecule that acts as a sigma-2 receptor antagonist.[3][6] This mechanism is believed to interfere with the toxic binding of amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers to neurons, potentially slowing disease progression.[3][5][8] The primary clinical trials investigating **Zervimesine** include the SHINE study in mild-to-moderate Alzheimer's disease, the SHIMMER study in DLB, the MAGNIFY study in dry age-related macular degeneration, and the ongoing START study in early Alzheimer's disease.[1][2][5][16]

While direct comparative trial data is unavailable, this guide summarizes the key findings from Cognition Therapeutics' sponsored trials for **Zervimesine** and presents data from other emerging therapies for neurodegenerative diseases to offer a preliminary comparative perspective.

#### **Comparative Clinical Trial Data**







The following tables summarize the quantitative outcomes from key clinical trials of **Zervimesine** and selected alternative therapies. It is crucial to note that these trials were not head-to-head comparisons and varied in their design, patient populations, and endpoints.

Table 1: Zervimesine Phase 2 Clinical Trial Results



| Trial Name               | Condition                                  | Key Efficacy<br>Endpoints &<br>Results                                                                                                                                                                                                                                                                                                                       | Biomarker<br>Findings                                                                                                                                                                                                     | Safety &<br>Tolerability                                   |
|--------------------------|--------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|
| SHINE<br>(NCT03507790)   | Mild-to-moderate<br>Alzheimer's<br>Disease | - In a subgroup with lower baseline p-tau217, Zervimesine showed a 95% slowing of cognitive decline on the ADAS-Cog 11 scale compared to placebo at 6 months.[4][9] - In the overall population, a 38% slowing of cognitive decline was observed.[5] - Arrested further cognitive deterioration by 129% in mild and 91% in moderate Alzheimer's patients.[1] | - Reduced plasma levels of glial fibrillary acidic protein (GFAP), neurofilament light (NfL), Aβ, and p-Tau217 compared to placebo.[17] - Increased Aβ oligomers in CSF, suggesting enhanced clearance from the brain.[3] | Generally well-tolerated.[5][9] [10]                       |
| SHIMMER<br>(NCT05225415) | Dementia with<br>Lewy Bodies               | - Patients treated with Zervimesine scored 86% better on the Neuropsychiatric Inventory (NPI-12) compared to placebo at 6                                                                                                                                                                                                                                    | - Data on specific biomarkers from this trial are not yet fully detailed in the provided results.                                                                                                                         | Met its primary endpoint of safety and tolerability.[1][3] |



|         |                                    | months.[1][4][13] - Showed positive impacts across cognitive, motor, and functional scales. [1][13]                                                         |                                                                      |                                           |
|---------|------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|-------------------------------------------|
| MAGNIFY | Geographic<br>Atrophy (Dry<br>AMD) | - Slowed the trajectory of geographic atrophy by 28.6% compared to placebo.[2] - Mean lesion size was 28.2% smaller than the placebo group at 18 months.[2] | - Further data on visual and anatomic outcomes are pending analysis. | Tolerability and safety were assessed.[2] |

Table 2: Selected Alternative Therapies - Phase 2/3 Clinical Trial Results



| Drug Name    | Mechanism of<br>Action                             | Condition                       | Key Efficacy<br>Endpoints &<br>Results                                                                                                             |
|--------------|----------------------------------------------------|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Donanemab    | Targets amyloid pathology                          | Alzheimer's Disease             | Phase 2 results<br>showed a statistically<br>significant slowing of<br>cognitive decline.[10]                                                      |
| Trontinemab  | Targets amyloid<br>pathology                       | Alzheimer's Disease             | Phase 2 trial showed<br>a reduction in amyloid<br>levels below the<br>positivity threshold in<br>91% of patients after<br>28 weeks.[15]            |
| BIIB080      | Antisense<br>oligonucleotide<br>targeting tau mRNA | Alzheimer's Disease             | Phase 1b/2a study<br>demonstrated a dose-<br>dependent reduction<br>in total and<br>phosphorylated tau in<br>the cerebrospinal fluid<br>(CSF).[10] |
| Neflamapimod | CNS therapy                                        | Dementia with Lewy<br>Bodies    | Has shown a strong<br>safety profile and<br>promising efficacy in<br>Phase 2 studies.[12]                                                          |
| Nilotinib    | c-ABL and DDR-1<br>inhibitor                       | Parkinson's Disease<br>Dementia | Preliminary findings<br>from Phase 2 trials<br>suggest<br>improvements in both<br>cognition and motor<br>skills.[12]                               |

### **Experimental Protocols**

Detailed methodologies for the key **Zervimesine** clinical trials are outlined below.



## SHINE Study (NCT03507790) - Mild-to-Moderate Alzheimer's Disease

- Study Design: A double-blind, placebo-controlled, signal-finding Phase 2 trial.[9][14]
- Participants: 153 adults with mild-to-moderate Alzheimer's disease.[14]
- Intervention: Once-daily oral Zervimesine or placebo for 6 months.[1][9]
- Primary Endpoints: Safety and tolerability.[14]
- Secondary & Exploratory Endpoints: Changes in cognition and function measured by scales such as ADAS-Cog 11, MMSE, and others.[3][14] Biomarker analysis of plasma and CSF for proteins like Aβ, tau, NfL, and GFAP.[3][17]

## SHIMMER Study (NCT05225415) - Dementia with Lewy Bodies

- Study Design: A double-blind, placebo-controlled Phase 2a trial.[12]
- Participants: 130 adults with mild-to-moderate Dementia with Lewy Bodies.[1]
- Intervention: Daily oral dose of **Zervimesine** or placebo for 6 months.[1]
- Primary Endpoints: Safety and tolerability.[1][3][13]
- Secondary & Exploratory Endpoints: Measures of neuropsychiatric symptoms (NPI-12), cognition, motor function, and daily function.[1][3]

#### **Visualizing the Science**

To better understand the mechanisms and processes involved, the following diagrams illustrate **Zervimesine**'s proposed signaling pathway and a generalized workflow for its clinical trials.





Click to download full resolution via product page

Caption: Proposed mechanism of action for **Zervimesine** (CT1812).





Click to download full resolution via product page

Caption: Generalized workflow of a Phase 2 clinical trial for **Zervimesine**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Cognition announces trial outcomes of zervimesine for GA [clinicaltrialsarena.com]
- 3. Zervimesine | ALZFORUM [alzforum.org]
- 4. Cognition Therapeutics, Inc. Reports Promising Results for Zervimesine in Phase 2
   Alzheimer's and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]
- 5. ir.cogrx.com [ir.cogrx.com]
- 6. Zervimesine Wikipedia [en.wikipedia.org]
- 7. Zervimesine Cognition Therapeutics AdisInsight [adisinsight.springer.com]
- 8. Cognition Therapeutics Presents Phase 3 Plan for Zervimesine (CT1812) in Alzheimer's Disease at Clinical Trials on Alzheimer's Disease (CTAD) Conference [barchart.com]
- 9. ir.cogrx.com [ir.cogrx.com]
- 10. Reddit The heart of the internet [reddit.com]
- 11. Cognition Therapeutics Presents Phase 3 Plan for Zervimesine (CT1812) in Alzheimer's Disease at Clinical Trials on Alzheimer's Disease (CTAD) Conference - BioSpace [biospace.com]
- 12. Comprehensive Lewy Body Dementia Market Analysis of Evolving Trends and Anticipated Growth Trajectory During the Forecast Period (2025-2034) | DelveInsight [prnewswire.com]
- 13. ir.cogrx.com [ir.cogrx.com]
- 14. Cognition Therapeutics sets Phase 3 plan for Alzheimer's drug | CGTX Stock News [stocktitan.net]
- 15. Cognition Therapeutics' drug shows 129% cognitive decline arrest in mild Alzheimer's [clinicaltrialsarena.com]
- 16. ir.cogrx.com [ir.cogrx.com]
- 17. ir.cogrx.com [ir.cogrx.com]



 To cite this document: BenchChem. [Lack of Independent Replication for Zervimesine Clinical Trials Obscures Comparative Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606824#independent-replication-of-zervimesineclinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com